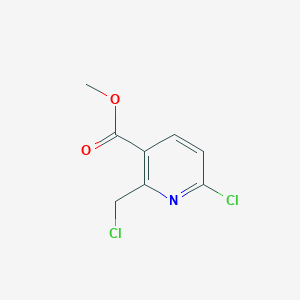
Methyl 6-chloro-2-(chloromethyl)nicotinate
Katalognummer B3059665
Molekulargewicht: 220.05
InChI-Schlüssel: TUJJDUMNJRNYGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08278335B2
Procedure details


Methyl 2-(chloromethyl)pyridine-3-carboxylate 1-oxide (17.85 g, 89 mmol) was stirred in refluxing POCl3 (80 mL, 858 mmol) for 3 hours. Room temperature was attained and the reaction mixture poured into ice-water. The resulting beige precipitate was collected by filtration and purified by flash chromatography (silica, 2-20% ethyl acetate/hexanes) to afford the title compound as a white solid. 1H NMR (CDCl3, 600 MHz) δ 8.22 (d, 1H), 7.37 (d, 1H), 5.03 (s, 2H), 3.95 (s, 3H).
Name
Methyl 2-(chloromethyl)pyridine-3-carboxylate 1-oxide
Quantity
17.85 g
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=[CH:5][N+:4]=1[O-].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:5]1[N:4]=[C:3]([CH2:2][Cl:1])[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
Methyl 2-(chloromethyl)pyridine-3-carboxylate 1-oxide
|
|
Quantity
|
17.85 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=[N+](C=CC=C1C(=O)OC)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting beige precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography (silica, 2-20% ethyl acetate/hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=N1)CCl)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
